molecular formula C16H15ClFNO6S B15280921 Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]- CAS No. 31185-45-2

Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-

Cat. No.: B15280921
CAS No.: 31185-45-2
M. Wt: 403.8 g/mol
InChI Key: NCYSKIOGBRPBDO-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]- (hereafter referred to by its full systematic name) is a benzenesulfonyl fluoride derivative featuring a butoxy linker substituted with a 2-chloro-5-nitrophenoxy group. This compound belongs to the broader class of sulfonyl fluorides, which are characterized by their reactive sulfonyl fluoride (-SO₂F) group, enabling applications in chemical synthesis, particularly in sulfur-fluoride exchange (SuFEx) click chemistry.

Properties

CAS No.

31185-45-2

Molecular Formula

C16H15ClFNO6S

Molecular Weight

403.8 g/mol

IUPAC Name

4-[4-(2-chloro-5-nitrophenoxy)butoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C16H15ClFNO6S/c17-15-8-3-12(19(20)21)11-16(15)25-10-2-1-9-24-13-4-6-14(7-5-13)26(18,22)23/h3-8,11H,1-2,9-10H2

InChI Key

NCYSKIOGBRPBDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Chlorine/Fluorine Exchange via Alkali Metal Fluorides

The foundational step involves converting a benzenesulfonyl chloride precursor to the corresponding sulfonyl fluoride. According to US Patent 4,369,145, this is achieved through nucleophilic aromatic substitution (SNAr) using anhydrous potassium fluoride (KF) in polar aprotic solvents like sulfolane or acetonitrile at elevated temperatures (130–220°C). For example:
$$
\text{Ar-SO}2\text{Cl} + \text{KF} \xrightarrow{\text{sulfolane, 170°C}} \text{Ar-SO}2\text{F} + \text{KCl}
$$
Yields improve with sequestering agents (e.g., tris(3,6,9-trioxadecyl)amine), which mitigate side reactions by complexing potassium ions, enhancing fluoride nucleophilicity. This method achieved 65% yield for 2,4-difluorobenzenesulfonyl fluoride under optimized conditions.

Crown Ether-Mediated Fluorination

Alternative protocols employ phase-transfer catalysts like 18-crown-6 ether to facilitate fluoride ion solubility in acetonitrile. For 3-fluorobenzenesulfonyl fluoride synthesis, stirring 3-fluorobenzenesulfonyl chloride with KF and 18-crown-6 at room temperature for 4 hours yielded 92% crude product . This method avoids high temperatures, making it suitable for thermally sensitive intermediates.

Etherification of the Phenoxybutoxy Side Chain

Williamson Ether Synthesis

The 4-(2-chloro-5-nitrophenoxy)butoxy side chain is constructed via Williamson etherification. Reacting 2-chloro-5-nitrophenol with 1,4-dibromobutane in the presence of a base (e.g., NaH) generates the bromobutoxy intermediate:
$$
\text{2-Cl-5-NO}2\text{-PhOH} + \text{Br-(CH}2\text{)}4\text{-Br} \xrightarrow{\text{NaH, DMF}} \text{2-Cl-5-NO}2\text{-Ph-O-(CH}2\text{)}4\text{-Br}
$$
Subsequent coupling with 4-hydroxybenzenesulfonyl fluoride under basic conditions (K₂CO₃, DMF, 80°C) installs the ether linkage:
$$
\text{2-Cl-5-NO}2\text{-Ph-O-(CH}2\text{)}4\text{-Br} + \text{4-HO-Ph-SO}2\text{F} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$
This approach mirrors methods for 2-chloro-4,6-dimethoxy-1,3,5-triazine synthesis, where alkoxy groups are introduced via nucleophilic substitution.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables ether formation under milder conditions. Reacting 4-hydroxybenzenesulfonyl fluoride with 4-(2-chloro-5-nitrophenoxy)butanol in tetrahydrofuran (THF) at 0–25°C achieves 85–90% yields in analogous systems.

Sequential Assembly and Purification

Stepwise Functionalization

A modular synthesis involves:

  • Sulfonylation : Introduce the sulfonyl fluoride group to 4-bromophenol via chlorosulfonation followed by fluorination (Methods 1.1/1.2).
  • Ether Coupling : Attach the phenoxybutoxy chain using Williamson or Mitsunobu protocols (Methods 2.1/2.2).

Recrystallization and Yield Optimization

Crude products are purified via recrystallization in nonpolar solvents (e.g., heptane), enhancing purity to >99.5% . For example, recrystallizing 2-chloro-4,6-dimethoxy-1,3,5-triazine in heptane recovered 91% yield after solvent distillation.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm), butoxy methylenes (δ 1.6–1.8 ppm), and sulfonyl fluoride (no direct proton signal).
  • ¹⁹F NMR : Distinct signal near δ +55 ppm for SO₂F.
  • IR : Strong absorption at 1370–1400 cm⁻¹ (S=O) and 1150–1180 cm⁻¹ (S-F).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms purity >99% with retention times matching synthetic standards.

Industrial-Scale Considerations

Cost-Effective Solvent Recovery

Distillation of heptane or sulfolane reduces production costs by ~15% .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or amines can be used for substitution reactions.

    Reduction: Catalytic hydrogenation or metal hydrides are commonly used for reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the sulfonyl fluoride.

    Reduction: The major product is the corresponding amine.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(2-Chloro-5-nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in enzymes or proteins, leading to inhibition or modification of their activity. The nitrophenoxy group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—sulfonyl fluoride core, butoxy linker, and chloronitrophenoxy substituent—differentiate it from related benzenesulfonyl derivatives. Below is a detailed comparison with analogous compounds from the evidence:

Substituent Chemistry

  • Target Compound: The 2-chloro-5-nitrophenoxy group introduces strong electron-withdrawing effects, which may stabilize the sulfonyl fluoride group against hydrolysis while enhancing electrophilicity.
  • Analog 1 : Benzenesulfonamide, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]- (CAS 52026-59-2)
    • Contains a perfluorinated alkyl chain and triethoxysilyl group, conferring hydrophobicity and surface-binding properties. The sulfonamide (-SO₂NH-) group reduces reactivity compared to sulfonyl fluorides .
  • Analog 2 : Benzenesulfonyl chloride, 4-[(undecafluorohexenyl)oxy]- (CAS 59493-82-2)
    • Features a fluorinated alkyl chain, enhancing thermal and chemical stability. The sulfonyl chloride (-SO₂Cl) group is more reactive than sulfonyl fluoride but less selective in click chemistry .

Reactivity and Stability

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : The target compound’s -SO₂F group offers superior hydrolytic stability compared to sulfonyl chlorides (e.g., CAS 59493-82-2), which rapidly hydrolyze in aqueous environments. However, sulfonyl fluorides retain sufficient electrophilicity for controlled reactions with amines or hydroxyl groups .
  • Nitro vs.

Comparative Data Table

Property Target Compound CAS 52026-59-2 (Analog 1) CAS 59493-82-2 (Analog 2)
Core Functional Group Sulfonyl fluoride (-SO₂F) Sulfonamide (-SO₂NH-) Sulfonyl chloride (-SO₂Cl)
Key Substituent 2-Chloro-5-nitrophenoxy Perfluorinated alkyl chain Undecafluorohexenyloxy
Reactivity Moderate (SuFEx-compatible) Low (stable, non-electrophilic) High (prone to hydrolysis)
Stability High (hydrolytically stable) Very high (inert fluorinated chains) Low (moisture-sensitive)
Primary Use Click chemistry, covalent inhibitors Surface modification, coatings Chemical synthesis intermediates
Regulatory Status Not listed in evidence TSCA, NDSL TSCA, NDSL

Research Findings and Limitations

  • Performance in SuFEx : While sulfonyl fluorides generally outperform sulfonyl chlorides in selectivity, the target compound’s nitro group may further enhance reaction rates with tyrosine residues in proteins, as seen in related nitrophenyl-based sulfonyl fluorides .

Biological Activity

Benzenesulfonylfluoride, specifically the compound 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-, is a sulfonyl fluoride derivative that exhibits significant biological activity, particularly as a protease inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name: Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-
  • CAS Number: 31185-45-2
  • Molecular Formula: C15H13ClFNO6S
  • Molecular Weight: 367.78 g/mol

Benzenesulfonylfluoride compounds generally act as irreversible inhibitors of serine proteases. The presence of the sulfonyl fluoride group allows for the formation of a stable covalent bond with the active site serine residue in the enzyme, leading to inhibition. This mechanism is crucial in various biological pathways, including inflammation and cell signaling.

Inhibition of Serine Proteases

Research indicates that benzenesulfonylfluoride derivatives are effective inhibitors of serine proteases, which play vital roles in numerous physiological processes. The compound has shown to inhibit enzymes involved in inflammatory responses and cellular signaling pathways.

  • Protease Inhibition :
    • Study Reference : AEBSF (a related compound) was noted to inhibit serine proteases broadly, impacting inflammation in airway models .
    • Case Study : In a mouse model, AEBSF demonstrated attenuation of airway inflammation induced by allergens .

Anti-inflammatory Effects

The anti-inflammatory properties of benzenesulfonylfluoride derivatives have been documented through various studies:

  • NADPH Oxidase Inhibition : The compound inhibits NADPH oxidase activation, which is essential for reactive oxygen species production during inflammation .
  • Airway Allergy Model : In studies involving ovalbumin-induced inflammation, benzenesulfonylfluoride derivatives were effective in reducing inflammatory markers .

Research Findings

StudyFindingsReference
Diatchuk et al. (1997)Inhibition of NADPH oxidase activation by benzenesulfonylfluoride derivatives
Saw et al. (2012)Attenuation of ovalbumin-induced airway inflammation
Pefabloc StudyDemonstrated potent inhibition of PAF-degrading acetylhydrolase

Safety and Toxicology

While benzenesulfonylfluoride compounds exhibit significant biological activity, they also pose safety concerns due to their corrosive nature:

  • Skin and Eye Irritation : Classified as a severe irritant with potential for burns upon contact.
  • Acute Toxicity : The compound can cause severe damage to tissues if ingested or inhaled .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[4-(2-chloro-5-nitrophenoxy)butoxy]benzenesulfonyl fluoride, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging fluorination of a sulfonyl chloride precursor. A modified protocol from benzenesulfonyl fluoride synthesis (e.g., using KF with 18-crown-6 ether in acetonitrile ) can be adapted. Key steps include:

  • Reacting 4-hydroxybenzenesulfonyl chloride with 4-(2-chloro-5-nitrophenoxy)butanol under anhydrous conditions.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purification via column chromatography or recrystallization (methanol/water).
  • Confirm purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis.

Q. How can the stability of this compound be evaluated under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Hydrolytic degradation : Incubate in buffers (pH 3–9) at 25–40°C, monitoring via LC-MS for sulfonate formation.
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Light sensitivity : Expose to UV (254 nm) and track changes in NMR (¹H, ¹⁹F) spectra.
  • Store under inert gas (argon) at –20°C in amber vials to minimize degradation.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and butoxy chain protons (δ 1.6–4.3 ppm).
  • ¹⁹F NMR : Confirm sulfonyl fluoride presence (δ ~50–60 ppm) .
  • FT-IR : Detect S=O stretches (~1350–1200 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
  • HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine, m/z 35/37).

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl fluoride moiety in nucleophilic substitutions?

  • Methodological Answer : The nitro group enhances electrophilicity at the sulfur center by stabilizing the transition state via resonance. To quantify this:

  • Compare reaction rates with non-nitrated analogs using kinetic studies (e.g., competition experiments with thiols or amines).
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and LUMO localization .
  • Validate via X-ray crystallography to assess bond angles/distances at the sulfonyl fluoride group.

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during coupling reactions with biomolecules?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to reduce water content.
  • Temperature control : Maintain reactions at 0–4°C to slow hydrolysis.
  • Additives : Include molecular sieves (3Å) or anhydrous MgSO₄ to scavenge water.
  • Real-time monitoring : Use in-situ ¹⁹F NMR to track sulfonyl fluoride consumption .

Q. How can contradictions in enzymatic inhibition data (e.g., variable IC₅₀ values) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols by:

  • Pre-incubating the inhibitor with enzymes (e.g., serine proteases) for 10–30 min to ensure covalent modification.
  • Control buffer ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) and temperature (25°C vs. 37°C).
  • Validate using orthogonal assays (e.g., fluorogenic substrates vs. gel-based activity assays) .

Q. What computational tools predict the compound’s selectivity for protein targets in proteomics studies?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with catalytic serine residues (e.g., chymotrypsin-like proteases).
  • Covalent docking : Apply CovDock (Schrödinger) to simulate sulfonyl fluoride-electrophile reactivity.
  • Machine learning : Train models on existing sulfonyl fluoride-protein interaction datasets to predict off-targets.

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